JNK3 Biochemical Potency: Target Compound Ki vs. Published JNK3 Inhibitors
The target compound binds JNK3 with a Ki of 130 nM as measured by time-resolved fluorescence assay [1]. This constitutes moderate potency compared to optimized JNK3 inhibitors, such as the 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide (J07) co-crystallized in PDB 2P33, which exhibited an IC50 in the low nanomolar range [2]. The difference highlights the potential for fragment growing or scaffold hopping from the minimal benzamide core. During procurement, this Ki value provides a benchmark for quality control and lot-specific functional validation.
| Evidence Dimension | Biochemical inhibition constant (Ki) for JNK3 |
|---|---|
| Target Compound Data | Ki = 130 nM |
| Comparator Or Baseline | J07 (PDB 2P33), JNK3 IC50 < 10 nM (estimated from SAR tables in Alam et al. 2007) |
| Quantified Difference | Target compound is approximately 13-fold less potent than the lead series compounds |
| Conditions | JNK3 time-resolved fluorescence inhibition assay (BindingDB); J07 activity from Bioorg Med Chem Lett 2007 |
Why This Matters
This quantifies the target compound as a viable, moderately potent starting point for JNK inhibitor development, allowing researchers to select it when a less optimized, more tractable scaffold is preferred over highly decorated, potency-optimized leads.
- [1] BindingDB. Ki = 130 nM for 4-(4-Phenylpyrimidin-2-ylamino)benzamide against JNK3. https://bdb2.ucsd.edu View Source
- [2] Alam M, Beevers RE, Ceska T, et al. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorg Med Chem Lett. 2007;17(12):3463-3467. View Source
